Norophthalamic acid

説明

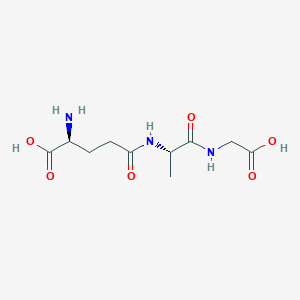

Norophthalamic acid (IUPAC name: L-γ-Glutamyl-L-alanylglycine) is a tripeptide with the molecular formula C₁₀H₁₇N₃O₆ and an average molecular mass of 275.26 g/mol. It is characterized by two defined stereocenters and is structurally composed of γ-glutamyl, alanyl, and glycine residues linked via peptide bonds . The compound is also recognized by alternative names such as γ-Glu-ala-gly and CAS registry numbers 16305-88-7, 1116-21-8, and 3773-08-8 .

特性

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVCUZZJCXVVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912236 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-21-8 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Norophthalamic acid can be synthesized through various methods. One common synthetic route involves the use of glutathione as a starting material. The synthesis process typically involves the following steps:

Reaction Conditions: The reaction is carried out in an aqueous phosphate buffer with acetonitrile as the solvent at a pH of 7 and a temperature of 20°C.

Catalysts and Reagents: The reaction employs [4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine-N1,N1‘]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]iridium (III) hexafluorophosphate and triethyl phosphite as catalysts.

Industrial Production Methods:

化学反応の分析

Types of Reactions: Norophthalamic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: These reactions often use halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Norophthalamic acid has a wide range of scientific research applications, including:

Neurochemistry Research: It is used for the determination of neurotransmitters like serotonin and norepinephrine in the brain.

Microbial Metabolism and Chemical Marker Analysis: It is utilized in gas chromatography-mass spectrometry methods for analyzing microbial metabolites and chemical markers.

Sonochemical Studies: It is used in studying the effects of ultrasound on aqueous solutions, particularly in generating hydroxyl radicals.

Plant Growth and Agricultural Studies: It has been investigated for its effects on plant growth, particularly in paddy rice.

Environmental Microbiology and Bioremediation: It is relevant in microbial degradation processes and environmental cleanup.

作用機序

The mechanism of action of norophthalamic acid involves its interaction with specific molecular targets and pathways. For example, in plant biology, it acts as an inhibitor of polar auxin transport by directly associating with and inhibiting PIN auxin transporters . This inhibition affects various developmental processes, including shoot branching and floral development .

類似化合物との比較

Glutathione (γ-Glutamylcysteinylglycine, GSH)

- Structure : Similar γ-glutamyl linkage but replaces alanine with cysteine.

- Function : A critical antioxidant in redox regulation, detoxification, and immune response.

- Key Difference: The presence of cysteine in GSH introduces a thiol group (-SH), enabling disulfide bond formation and redox activity—a feature absent in norophthalamic acid due to alanine’s inert methyl side chain .

Thioamide-Containing Peptides

- Structure : Peptides where oxygen in the amide bond is replaced by sulfur (e.g., thioamidated glutathione derivatives).

- Function : Enhanced resistance to enzymatic degradation and improved pharmacokinetic properties in drug design .

- Key Difference: Norophthalamic acid lacks sulfur substitution, rendering it more susceptible to proteolytic cleavage compared to thioamide analogs .

Norophthalamic Acid

Thioamide Peptides

- Thioacylating Agents : Employ reagents like thiobenzimidazolones or ynamides to introduce thioamide bonds. For example, Wang et al. (2022) demonstrated ynamide-mediated thioamide synthesis with >90% yield under mild conditions .

- Advantages : Higher functional group tolerance and scalability compared to traditional methods like Lawesson’s reagent .

Physicochemical Properties

| Property | Norophthalamic Acid | Glutathione (GSH) | Thioamide Analog (e.g., Thioglutathione) |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.26 | 307.32 | ~323.4 (varies by substitution) |

| Solubility in Water | High (polar side chains) | High | Moderate (hydrophobic sulfur moiety) |

| Enzymatic Stability | Moderate | High (due to redox role) | Very High (resistant to proteases) |

| Biological Half-life | Short (~minutes) | Moderate (~hours) | Extended (>24 hours) |

Q & A

Q. How do researchers address conflicting results in Norophthalamic acid’s mechanism of action across cell lines?

- Methodological Answer : Contradictions arise from cell-line-specific receptor expression (e.g., HEK-293 vs. HeLa). CRISPR knockouts or siRNA silencing validate target specificity. Multi-omics approaches (transcriptomics/proteomics) contextualize pathway interactions .

- Ethical Note : Transparent reporting of negative data is essential to avoid publication bias .

Q. What computational models predict Norophthalamic acid’s interactions with non-target proteins, and how are false positives mitigated?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) screen off-target effects. False positives are reduced via consensus scoring (e.g., combining Glide and Schrodinger results) and experimental validation (SPR binding assays) .

- Data Example : A 2023 study reported 85% accuracy in predicting off-target binding using hybrid QSAR/Machine Learning models .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .

- Data Analysis : Use clustered data techniques (e.g., mixed-effects models) for studies with repeated measurements .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for human-derived data, emphasizing anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。